2-{[2-(ETHANESULFONYL)ETHYL]SULFANYL}-4-PHENYL-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE
Overview
Description
2-{[2-(ETHANESULFONYL)ETHYL]SULFANYL}-4-PHENYL-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE is a complex organic compound that features a pyridine ring substituted with phenyl, thiophene, and carbonitrile groups, as well as an ethanesulfonyl ethyl sulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(ETHANESULFONYL)ETHYL]SULFANYL}-4-PHENYL-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE typically involves multiple steps, starting from readily available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the selection of appropriate solvents, catalysts, and reaction conditions to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(ETHANESULFONYL)ETHYL]SULFANYL}-4-PHENYL-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The thiophene and sulfanyl groups can be oxidized under specific conditions.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The phenyl and thiophene rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-{[2-(ETHANESULFONYL)ETHYL]SULFANYL}-4-PHENYL-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic properties.
Material Science: The compound’s unique structure makes it suitable for use in organic semiconductors and other advanced materials.
Biological Studies: It can be used to study the interactions of sulfur-containing compounds with biological systems.
Mechanism of Action
The mechanism of action of 2-{[2-(ETHANESULFONYL)ETHYL]SULFANYL}-4-PHENYL-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets. The sulfur-containing groups can form strong interactions with metal ions or proteins, potentially inhibiting or modulating their activity. The compound’s aromatic rings can also participate in π-π stacking interactions, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbonitrile: Shares the thiophene and carbonitrile groups but lacks the ethanesulfonyl ethyl sulfanyl and phenyl groups.
4-Phenylpyridine: Contains the phenyl and pyridine rings but lacks the thiophene, carbonitrile, and sulfur-containing groups.
Uniqueness
2-{[2-(ETHANESULFONYL)ETHYL]SULFANYL}-4-PHENYL-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-(2-ethylsulfonylethylsulfanyl)-4-phenyl-6-thiophen-2-ylpyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S3/c1-2-27(23,24)12-11-26-20-17(14-21)16(15-7-4-3-5-8-15)13-18(22-20)19-9-6-10-25-19/h3-10,13H,2,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APBRXRXDICKWSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CCSC1=C(C(=CC(=N1)C2=CC=CS2)C3=CC=CC=C3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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